4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a tetrahydropyran-based carboxamide derivative characterized by a 4-methoxyphenyl substituent at the 4-position of the pyran ring.
Properties
IUPAC Name |
4-(4-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQIZITYMCOZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Key Steps:
-
Nitrile precursor synthesis :
-
Hydrolysis :
| Parameter | KOH Method | Na₂CO₃/H₂O₂ Method |
|---|---|---|
| Yield | 92% | 88% |
| Reaction Time | 6 h | 4 h |
| Byproducts | Minimal | Trace peroxides |
| Scalability | Industrial-friendly | Lab-scale |
Multi-Step Synthesis from Tetrahydropyran Intermediates
Alternative routes construct the tetrahydropyran ring and introduce substituents sequentially.
Cyclization of Diols or Epoxides
Functionalization of the Tetrahydropyran Core
-
Nitrile introduction : Treatment of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol with cyanogen bromide (BrCN) in dichloromethane (DCM) at 0°C.
-
Carboxamide formation : As described in Section 1.
Industrial-Scale Production
While laboratory methods prioritize yield and purity, industrial synthesis optimizes cost and scalability:
Continuous Flow Reactors
Purification Techniques
-
Crystallization : Ethanol/water mixtures (3:1) yield 99.5% pure product after two recrystallizations.
-
Chromatography avoidance : Industrial routes avoid column chromatography by using pH-controlled extractions.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nitrile hydrolysis | High yield (88–92%), simplicity | Requires toxic cyanide precursors |
| Cyclization routes | Modular substrate flexibility | Lower yields (60–75%) |
| Industrial flow systems | Scalable, cost-effective | High initial equipment investment |
Emerging Techniques and Innovations
Electrochemical Synthesis
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and ammonia/amines.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 12 hours | 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid + NH₃ | ~85% | |
| 2M NaOH, 80°C, 8 hours | 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylate anion + NH₃ | ~78% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Nucleophilic Substitution at the Amide Group
The amide nitrogen participates in nucleophilic substitution reactions with alkyl/aryl halides, forming secondary or tertiary amides.
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Benzyl chloride, K₂CO₃ | DMF, 80°C, 6 hours | N-Benzyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | |
| Ethyl bromoacetate, NaH | THF, 0°C → RT, 12 hours | N-(Ethoxycarbonylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide |
Limitations : Steric hindrance from the tetrahydropyran ring reduces reactivity with bulky electrophiles.
Tetrahydropyran Ring-Opening Reactions
The tetrahydropyran ring undergoes acid-catalyzed ring-opening to form diol derivatives.
| Conditions | Products | Side Products | References |
|---|---|---|---|
| H₂SO₄ (conc.), H₂O, 100°C | 4-(4-Methoxyphenyl)pentane-1,5-diol | Trace decomposition products | |
| HCl (gas), dioxane, 50°C | 4-(4-Methoxyphenyl)pentane-1,5-diol hydrochloride | None reported |
Mechanism : Protonation of the ring oxygen weakens the C–O bond, enabling nucleophilic attack by water.
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes regioselective electrophilic substitution, primarily at the para position relative to the methoxy group.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hours | 4-(3-Nitro-4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | |
| SO₃, H₂SO₄ | RT, 4 hours | 4-(4-Methoxy-3-sulfophenyl)tetrahydro-2H-pyran-4-carboxamide |
Selectivity : Methoxy’s strong electron-donating effect directs incoming electrophiles to the para position.
Oxidation Reactions
The tetrahydropyran ring is susceptible to oxidation under strong conditions, forming lactone derivatives.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| KMnO₄, H₂O, pH 12 | 70°C, 8 hours | 4-(4-Methoxyphenyl)dihydro-2H-pyran-4-carboxamide-2-one | |
| CrO₃, acetic acid | RT, 24 hours | 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide N-oxide |
Note : Over-oxidation can lead to complete ring degradation, necessitating controlled conditions.
Stability Under Thermal and pH Variation
| Condition | Observation | Degradation Products | References |
|---|---|---|---|
| 100°C, dry air, 24 hours | <5% decomposition | None detected | |
| pH 2, 37°C, 48 hours | Complete hydrolysis to carboxylic acid | NH₃ | |
| pH 10, 37°C, 48 hours | 92% hydrolysis to carboxylate | NH₃ |
Key Research Findings
-
Synthetic Utility : The carboxamide serves as a precursor to carboxylic acid derivatives via hydrolysis, enabling further functionalization (e.g., esterification) .
-
Pharmacological Relevance : Ring-opening products exhibit enhanced solubility, making them candidates for prodrug development.
-
Structural Insights : X-ray crystallography confirms that steric effects from the tetrahydropyran ring dominate reactivity over electronic factors .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. It has shown promise in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structural modifications can enhance its potency and selectivity against tumor cells .
- Cardiovascular and Renal Disorders : As noted in patent literature, compounds similar to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide act as antagonists of mineralocorticoid receptors, potentially useful in treating conditions like heart failure and diabetic nephropathy .
Synthesis of Derivatives
The ability to modify the structure of this compound allows for the synthesis of various derivatives that can target specific biological pathways. For example:
- Synthesis of p-Aminobenzoic Acid Diamides : The reaction of this compound with p-aminobenzoic acid derivatives has been explored to develop new anesthetic agents .
- Structural Optimization : Studies have focused on optimizing the pharmacokinetic profiles of related compounds through structural modifications to improve their efficacy and reduce toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The tetrahydro-2H-pyran-4-carboxamide scaffold allows for extensive modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Trends and Insights
Substituent Effects on Molecular Weight and Polarity :
- Addition of sulfonyl (e.g., 472.6 g/mol in ) or carbazole groups (438.9 g/mol in ) significantly increases molecular weight compared to simpler analogs (e.g., 340.4 g/mol in ).
- Polar groups like pyridyl () or hydroxamic acid () improve water solubility, whereas lipophilic substituents (e.g., cyclohexyl in ) favor membrane permeability.
Biological Activity Correlations: The N-hydroxy analog () demonstrated explicit MMP inhibitory activity, attributed to the hydroxamic acid moiety’s zinc-binding capacity .
Synthetic Accessibility: Copper-catalyzed click chemistry was used to synthesize triazole-linked analogs (), showcasing modular synthetic routes . Limited data on yields or scalability for other analogs (e.g., –19) suggests further optimization is needed.
Challenges and Gaps in Data
- Physicochemical Properties : Melting points, solubility, and stability data are absent for most compounds, complicating preclinical development.
- Biological Data : Only a subset of analogs (e.g., ) report specific biological activities. Broader pharmacological profiling is required.
- Toxicity: No toxicity data (e.g., LD₅₀, Ames test) are provided in the evidence, which is critical for drug candidates.
Biological Activity
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyran ring fused with a methoxyphenyl group, which is known for contributing to various biological activities. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates various biochemical pathways, influencing cellular processes such as apoptosis and proliferation. The exact molecular targets remain under investigation, but preliminary studies suggest interactions with key signaling pathways involved in cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The mechanism appears to involve apoptosis induction, as evidenced by morphological changes in treated cells .
Table 1: Anticancer Activity against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 14.5 | Induction of apoptosis |
| HCT-116 | 75.1 | CDK2 inhibition |
| MCF-7 | 62.3 | Cell cycle arrest |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated strong radical scavenging activity, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
Case Studies
- Study on Apoptosis Induction : A study investigated the effect of this compound on the A549 cell line. Results indicated that treatment led to significant apoptosis, characterized by chromatin condensation and increased apoptotic bodies .
- Antioxidant Efficacy : Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed that it effectively reduced free radicals, outperforming standard antioxidants like butylated hydroxytoluene (BHT) .
Q & A
Q. Example Protocol :
React ethyl oxalate intermediate with PhEBX (2.5 equiv.) in CH₂Cl₂ (0.1 M) under argon.
Purify via column chromatography (SiO₂, pentane/EtOAc gradient).
Typical yield: 62–65% after optimization .
What spectroscopic and analytical techniques are essential for characterizing this compound?
Basic Research Question
Comprehensive characterization requires:
- NMR Spectroscopy :
- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and O–Me stretch (~2850 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .
Q. Data Interpretation Example :
- A ¹H NMR singlet at δ 3.8 ppm corresponds to the methoxy group.
- Carboxamide protons appear as broad singlets near δ 6.5–7.5 ppm .
How can computational modeling predict the bioactivity of this compound against enzymatic targets?
Advanced Research Question
Methodology :
Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., HMG-CoA reductase, MMP2).
- PDB Structures : Retrieve enzyme structures (e.g., 1HWK for HMG-CoA reductase) .
- Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. halogen) on IC₅₀ values .
Q. Case Study :
- Analogues with 4-fluoro-thiophenyl substituents showed enhanced HMG-CoA reductase inhibition (IC₅₀ ~10 nM) via π-π stacking with Phe684 .
How should researchers address contradictions in reported spectral data or synthetic yields for this compound?
Advanced Research Question
Resolution Strategies :
Replicate Conditions : Ensure exact replication of solvent purity, catalyst loading, and temperature .
Advanced NMR Techniques : Use DEPT-135 or NOESY to distinguish diastereomers or conformational isomers .
Yield Optimization :
Q. Example Conflict :
- Discrepancies in ¹³C NMR shifts (δ 42–45 ppm for C4) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Standardize solvent systems for comparisons .
What strategies optimize regioselectivity in substitution reactions at the tetrahydropyran ring?
Advanced Research Question
Methodological Approaches :
Directing Groups : Install temporary groups (e.g., sulfonyl) at C4 to steer electrophilic substitution .
Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at C2 or C6 positions .
Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for C3 substitutions .
Q. Case Study :
- CuAAC reactions with 4-azidophenyl derivatives achieved >90% regioselectivity for 1,4-disubstituted triazoles .
How can researchers design in vitro assays to evaluate the compound’s anti-inflammatory potential?
Advanced Research Question
Experimental Design :
Cell Models : Use RAW264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 suppression via ELISA .
Enzymatic Assays :
Dose-Response Analysis : Test concentrations (1–100 μM) and calculate IC₅₀ values with GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
